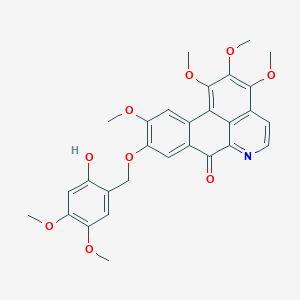
5-Ethyl cytidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Ethyl cytidine is a modified nucleoside analog of cytidine, where an ethyl group replaces the hydrogen atom at the 5th position of the cytosine ring. This modification imparts unique properties to the compound, making it a subject of interest in various scientific fields, including chemistry, biology, and medicine. Cytidine analogs, such as this compound, are known for their potential anti-metabolic and anti-tumor activities .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethyl cytidine typically involves the modification of cytidine through a series of chemical reactions. One common method includes the alkylation of cytidine at the 5th position using ethylating agents under controlled conditions. The reaction is usually carried out in an organic solvent, such as dimethylformamide, with a base like sodium hydride to facilitate the alkylation process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar alkylation techniques. The process is optimized for higher yields and purity, often employing advanced purification methods such as chromatography and crystallization to isolate the desired product .
化学反応の分析
Types of Reactions: 5-Ethyl cytidine undergoes various chemical reactions, including:
Oxidation: The ethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: Reduction reactions can convert the ethyl group to an ethyl alcohol derivative.
Substitution: The ethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens or nucleophiles in the presence of catalysts.
Major Products: The major products formed from these reactions include various derivatives of this compound, such as 5-formyl cytidine, 5-carboxyl cytidine, and 5-ethyl alcohol cytidine .
科学的研究の応用
5-Ethyl cytidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Studied for its role in DNA methylation and gene expression regulation.
Medicine: Investigated for its potential anti-tumor and anti-metabolic activities, particularly in cancer therapy.
Industry: Utilized in the development of oligonucleotide therapeutics and diagnostic tools
作用機序
The mechanism of action of 5-Ethyl cytidine involves its incorporation into DNA or RNA, where it can inhibit DNA methyltransferases. This inhibition prevents the methylation of cytosine residues, leading to changes in gene expression. The compound can also induce DNA damage and apoptosis in cancer cells by trapping DNA methyltransferases and preventing their normal function .
類似化合物との比較
5-Methylcytidine: A methylated analog of cytidine with similar inhibitory effects on DNA methyltransferases.
5-Azacytidine: A cytidine analog used in cancer therapy for its ability to inhibit DNA methylation.
5-Fluorocytidine: A fluorinated analog with potential anti-tumor properties
Uniqueness of 5-Ethyl Cytidine: this compound is unique due to the presence of the ethyl group, which imparts distinct chemical and biological properties. Its ability to inhibit DNA methyltransferases and induce DNA damage makes it a valuable compound in cancer research and therapy .
特性
IUPAC Name |
4-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethylpyrimidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O5/c1-2-5-3-14(11(18)13-9(5)12)10-8(17)7(16)6(4-15)19-10/h3,6-8,10,15-17H,2,4H2,1H3,(H2,12,13,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEHXEKJKNOHULW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![N,N-Dimethyl-2-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}acetamide](/img/structure/B12096627.png)






